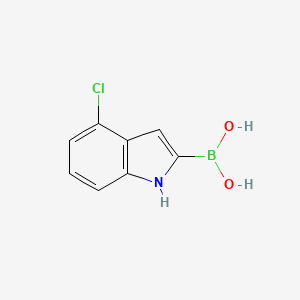

4-Chloro-1H-indole-2-boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

(4-chloro-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGLBGIEHZTTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681888 | |

| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-59-5 | |

| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Landscape of Organoboron Chemistry

Organoboron chemistry, a field that originated with the work of Edward Frankland in 1860, investigates the properties and reactivity of compounds containing a carbon-boron bond. wikipedia.orgmdpi.com These compounds, particularly organoboranes and boronic acids, have become indispensable tools in modern organic synthesis. wikipedia.orgnumberanalytics.com Boronic acids, with the general formula R-B(OH)₂, are a prominent class of organoboron compounds valued for their stability, low toxicity, and versatile reactivity. nih.govboronmolecular.com Their chemistry is central to many powerful synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net

Within this broad landscape, heteroaromatic boronic acids represent a crucial subclass. 4-Chloro-1H-indole-2-boronic acid is a specific example of such a compound, incorporating a boron atom directly onto the heterocyclic indole (B1671886) scaffold. The presence of the indole ring, a common motif in biologically active molecules, combined with the synthetic flexibility of the boronic acid group, positions this compound as a valuable building block in synthetic and medicinal chemistry. mdpi.comnih.gov Its utility stems from the unique electronic properties conferred by the boron atom, which acts as a Lewis acid and facilitates key chemical transformations. wikipedia.orgnih.gov The study of such specialized organoboron reagents is a testament to the evolution of the field, moving from simple alkylboranes to complex, functionalized molecules designed for specific synthetic purposes. nih.gov

Significance of Indole Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The indole (B1671886) scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org Its significance is underscored by its presence in a vast array of natural products and pharmacologically active compounds. nih.govnih.gov Essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) all feature the indole core, highlighting its fundamental role in biology. wikipedia.orgnih.gov

This natural prevalence has driven extensive research into the synthesis and functionalization of indole derivatives. ijpsr.comijrpc.com In medicinal chemistry, the indole nucleus is considered a "privileged scaffold" because its structure can be modified to interact with a wide range of biological targets, leading to the development of drugs for various conditions, including cancer, inflammation, and infectious diseases. nih.govkit.edu The ability to introduce substituents at various positions on the indole ring allows for the fine-tuning of a molecule's biological activity. nih.gov Consequently, reagents that facilitate the efficient and selective modification of the indole core, such as 4-Chloro-1H-indole-2-boronic acid, are of high importance to synthetic chemists aiming to construct complex molecular architectures and discover new therapeutic agents. nih.govnih.gov

Overview of the Chemical and Synthetic Utility of Boronic Acids

Boronic acids are highly valued in organic chemistry primarily for their role as versatile synthetic intermediates. nih.govsigmaaldrich.com Their stability, generally low toxicity, and ease of handling make them superior to many other organometallic reagents. mdpi.comboronmolecular.com The key to their utility lies in the unique properties of the boron atom, which possesses a vacant p-orbital, rendering the boronic acid a mild Lewis acid. wikipedia.orgnih.gov This feature allows boronic acids to form reversible covalent bonds with diols, such as sugars, a property exploited in the development of sensors and molecular recognition systems. wikipedia.orgboronmolecular.com

The most significant application of boronic acids is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. wikipedia.orgboronmolecular.com This reaction forms a new carbon-carbon bond by coupling a boronic acid with an organic halide or triflate. youtube.comyoutube.com The process involves a catalytic cycle of oxidative addition, transmetalation (where the organic group from the boron is transferred to the palladium center), and reductive elimination. mdpi.comyoutube.com The Suzuki-Miyaura reaction is celebrated for its mild conditions, tolerance of a wide variety of functional groups, and high stereospecificity. youtube.comyoutube.com Beyond this, boronic acids are also used in other important transformations like the Chan-Lam coupling (forming carbon-nitrogen or carbon-oxygen bonds) and conjugate additions. wikipedia.orgsigmaaldrich.com

Historical Development and Evolution of Indole Boronic Acid Chemistry

The history of indole-boronic acid chemistry is intrinsically linked to the broader advancements in organoboron chemistry and transition metal catalysis. While the first synthesis of a boronic acid was reported in 1860, their widespread use in synthesis began much later. wikipedia.orgmdpi.com The development of the Suzuki-Miyaura reaction in the late 1970s was a watershed moment, creating a powerful new method for C-C bond formation and sparking immense interest in the synthesis of novel boronic acids. researchgate.net

Initially, research focused on simpler aryl and vinyl boronic acids. The application of this chemistry to more complex heterocyclic systems like indoles came later. nih.gov The synthesis of indolylboronic acids was traditionally achieved through methods like halogen-lithium exchange followed by reaction with a boron electrophile. nih.gov However, the late 20th and early 21st centuries saw the emergence of more direct and efficient methods, such as the palladium-catalyzed Miyaura borylation and, more recently, direct C-H activation/borylation of the indole (B1671886) ring. nih.govmdpi.com These innovations have made a wider variety of substituted indole-boronic acids, including 4-chloro-1H-indole-2-boronic acid, more accessible. nih.govnih.gov This increased availability has, in turn, accelerated their use in the synthesis of complex molecules and in drug discovery programs. nih.govnih.gov

Scope and Contemporary Research Domains for 4 Chloro 1h Indole 2 Boronic Acid

Direct Boronation Approaches for Indole (B1671886) Systems

Direct boronation methods involve the introduction of a boron-containing moiety onto an existing indole scaffold. These approaches are often favored for their efficiency and step-economy. The regioselectivity of the borylation is a critical aspect, controlled by the inherent reactivity of the indole ring, the choice of directing groups, or the catalytic system employed.

Metal-Halogen Exchange and Borate (B1201080) Quenching Strategies

A classic and reliable method for preparing aryl and heteroaryl boronic acids is through metal-halogen exchange followed by quenching with a boron electrophile. wikipedia.orgacsgcipr.org This strategy is particularly useful when a suitable halogenated precursor is available. For the synthesis of this compound, the process would typically start from a dihalogenated indole, such as 2-bromo-4-chloro-1H-indole.

The core of this method involves the selective exchange of a halogen atom (typically bromine or iodine) with an organolithium reagent, such as n-butyllithium (nBuLi) or tert-butyllithium (B1211817) (tBuLi), at low temperatures to form a highly reactive lithiated intermediate. wikipedia.orgnih.gov The C2-proton of indole is the most acidic, but halogen-metal exchange at a C2-halogen is generally faster than deprotonation at other positions. This lithiated species is then trapped with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the desired boronic acid. nih.gov

The general sequence is outlined below:

Metal-Halogen Exchange: A 2-bromo-4-chloroindole derivative reacts with an organolithium reagent. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective exchange at the 2-position.

Borate Trapping: The resulting 4-chloro-1H-indol-2-yl)lithium is treated with a borate ester.

Hydrolysis: The intermediate boronate ester is hydrolyzed to afford this compound.

A significant challenge with this method is the potential for side reactions if the indole nitrogen is unprotected. Therefore, an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed to enhance stability and solubility. sigmaaldrich.com The use of magnesium-based reagents (Grignard reagents) via magnesium-halogen exchange is also a viable, often milder, alternative. nih.govharvard.edu

Table 1: Representative Conditions for Metal-Halogen Exchange Borylation

| Starting Material | Reagents | Typical Conditions | Product | Ref |

|---|---|---|---|---|

| Aryl/Hetaryl Halide | 1. Organolithium (e.g., nBuLi) 2. Borate Ester (e.g., B(OMe)₃) 3. H₃O⁺ | THF, -78 °C to rt | Aryl/Hetaryl Boronic Acid | nih.gov |

Directed ortho-Metalation (DoM) and Subsequent Borate Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org For indole systems, a suitable DMG installed on the nitrogen atom can direct metalation specifically to the C2 or C7 position.

To synthesize this compound using this approach, one would start with N-protected 4-chloroindole (B13527). The choice of the N-protecting group is crucial for determining the site of lithiation. While some groups direct to C7, others, such as the tert-butoxycarbonyl (Boc) group, are known to direct lithiation to the C2 position of the indole ring. orgsyn.org The lithiation of 1-(tert-butoxycarbonyl)indole occurs selectively at C2. orgsyn.org

The reaction proceeds as follows:

Directed Lithiation: N-protected 4-chloroindole is treated with a strong lithium base like nBuLi, sec-butyllithium (B1581126) (sBuLi), or tBuLi, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The DMG directs the deprotonation to the C2 position.

Borate Quenching: The generated C2-lithiated indole is then quenched with a borate ester, such as triisopropyl borate.

Workup: Acidic workup provides the N-protected this compound. The protecting group can be removed in a subsequent step if the free indole is desired.

This method avoids the need for a pre-installed halogen at the C2 position, making it more atom-economical than the metal-halogen exchange route. nih.gov

Table 2: Key Directing Groups for Metalation of Indoles

| Directing Group (on N1) | Position of Metalation | Comments | Ref |

|---|---|---|---|

| -CO₂R (Carbamate, e.g., Boc) | C2 | Effective for directing lithiation to the C2 position in indoles. | orgsyn.org |

| -CONR₂ (Amide) | C2 | Strong directing group for ortho-lithiation. | organic-chemistry.org |

| -P(O)(NEt₂)₂ | C2 | Strong directing group. | organic-chemistry.org |

Transition-Metal-Catalyzed C–H Borylation of Haloindoles

Direct C–H borylation catalyzed by transition metals has become a premier tool for the synthesis of organoboron compounds due to its high efficiency and functional group tolerance. nih.gov This approach allows for the direct conversion of a C–H bond into a C–B bond, avoiding the preparation of organometallic intermediates.

Palladium catalysts are effective for the C–H borylation of various arenes and heteroarenes. nih.gov These reactions often require a directing group to achieve high regioselectivity. For the borylation of indoles, directing groups on the nitrogen atom can guide the catalyst to a specific C–H bond. For instance, palladium-catalyzed C–H activation and borylation of acetanilides have been achieved with high selectivity. rsc.org While C3-functionalization is common for indoles, methods for C2-borylation have been developed. nih.govresearchgate.net

A plausible route to this compound pinacol (B44631) ester would involve treating an N-protected 4-chloroindole with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a suitable ligand. The reaction conditions, particularly the ligand and directing group, would be critical for achieving selectivity for the C2 position over other positions like C3 or C7. Acidic conditions have been shown to promote exclusive monoselective C-H borylation in some systems. rsc.org

Iridium- and rhodium-based catalysts are highly effective for the C–H borylation of a wide range of aromatic and heteroaromatic compounds. researchgate.net These reactions often exhibit regioselectivity that is governed by steric factors, providing a complementary approach to directing-group-controlled methods. sigmaaldrich.com

Iridium-catalyzed borylation , pioneered by Hartwig and Smith, is one of the most versatile methods for synthesizing arylboronic esters. nih.govsigmaaldrich.com The catalysts, typically generated from precursors like [Ir(OMe)(COD)]₂ and a bipyridine ligand, can borylate the most sterically accessible C–H bond. rsc.org In the case of a 4-chloroindole substrate, the C2 and C7 positions are potential sites for borylation. The regiochemical outcome would depend on the steric environment created by the N-substituent and the chloro group at C4. For many indole substrates, iridium catalysis has been successfully used to achieve borylation at the C7 position. rsc.org However, by carefully selecting the N-substituent and reaction conditions, borylation at other positions can be favored. These reactions are compatible with a wide array of functional groups, including halogens like chlorine. digitellinc.comnih.govacs.org

Rhodium-catalyzed borylation also provides a powerful means to generate boronic acids and their esters. nih.govnih.gov While some rhodium-catalyzed reactions follow similar steric-directing principles to iridium, others operate through different mechanisms, such as enantioselective additions or dehydroformylation-borylation relays. nih.govacs.org The development of rhodium systems for the direct and selective C-H borylation of haloindoles at the C2 position is an area of ongoing research.

Table 3: General Features of Transition-Metal-Catalyzed C–H Borylation

| Catalyst Metal | Key Feature | Regioselectivity Driver | Typical Boron Source | Ref |

|---|---|---|---|---|

| Palladium (Pd) | High functional group tolerance | Often requires a directing group | B₂pin₂ | nih.govrsc.org |

| Iridium (Ir) | Excellent for sterically controlled borylation | Steric hindrance (least hindered C-H bond) | B₂pin₂, HBpin | nih.govsigmaaldrich.com |

Ring-Forming Cyclization Protocols for Substituted Indole-Boronic Acid Frameworks

An alternative to functionalizing a pre-existing indole ring is to construct the indole framework with the boron moiety already incorporated or installed during the cyclization process. nih.govnih.gov These methods often start with appropriately substituted anilines or other acyclic precursors. researchgate.net

Several classic indole syntheses, such as the Fischer, Bartoli, and Larock indole syntheses, can be adapted to produce borylated indoles. nih.gov A modern and powerful approach involves the transition-metal-catalyzed cyclization of a precursor that contains both the functionalities needed for ring closure and a boron group.

For example, a borylative cyclization strategy could involve a palladium- or gold-catalyzed reaction of a 2-alkynyl aniline (B41778) derivative. researchgate.net To obtain a this compound derivative, the synthesis might start from a 2-alkynyl-3-chloroaniline precursor. The cyclization in the presence of a diboron (B99234) reagent would lead to the formation of the indole ring with simultaneous borylation at the C2 position.

Another strategy involves the cyclization of ortho-alkynyl-N-aryl(alkyl)sulfonylanilides with boronic acids, a process catalyzed by palladium, which can form highly substituted indoles. mdpi.com While this example uses a boronic acid as a coupling partner, similar cyclization cascades that incorporate a boron moiety onto the indole backbone are conceptually feasible. These ring-forming strategies offer a high degree of flexibility for introducing various substituents onto the indole core. researchgate.net

An in-depth examination of the synthetic strategies for producing this compound and its associated derivatives reveals a landscape of sophisticated chemical techniques. These methods focus on creating stable, manageable intermediates and ensuring precise control over the placement of functional groups on the indole scaffold.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for 4-Chloro-1H-indole-2-boronic Acid

The future of synthesizing this compound and its analogs is geared towards methods that are not only efficient but also environmentally benign. A major focus is on the direct C–H borylation of the indole (B1671886) nucleus, which avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste. nih.govmdpi.com

Recent advances have seen the development of various transition-metal-catalyzed C–H borylation protocols. mdpi.com While iridium catalysts were among the first to be established for indole C2 borylation, research is expanding to include more earth-abundant and cost-effective metals like cobalt and nickel. mdpi.com For instance, nickel-catalyzed C2 borylation has shown high selectivity for indoles with various substituents on the nitrogen atom and the benzene (B151609) ring. mdpi.com The site-selectivity of these reactions is a critical challenge, as up to seven different C-H bonds on an indole ring can theoretically be functionalized. nih.gov The electronic properties of the indole typically favor borylation at the C2 position, but this can be influenced by steric factors and the choice of catalyst and ligands. nih.gov

Another innovative approach is the decarboxylative cross-coupling of indole carboxylic acids or their derivatives, which can be performed under transition-metal-free conditions, offering a greener alternative to traditional methods. nih.gov Furthermore, synthetic strategies involving the cyclization of substituted anilines to directly form the indolylboronic acid are being explored using catalysts based on palladium, gold, or even catalyst-free systems with boron-based reagents. nih.gov A recent patent highlights a method for the direct C-H activated chlorination of N-protected indole-3-carbaldehydes at the 4-position, which, while not forming the boronic acid directly, points to the advanced strategies being developed for functionalizing the indole core with the specific substitution pattern of the target compound. google.com The reaction conditions are mild, and the method is suitable for large-scale preparation. google.com

Table 1: Selected Catalytic Systems for the C-H Borylation of Indoles

| Catalyst System | Position Selectivity | Key Features | Source(s) |

|---|---|---|---|

| Iridium / L-shaped ligands | C2 | High selectivity, avoids complex mixtures. | mdpi.com |

| Cobalt / Pincer ligand | C7 | Directed borylation, useful for specific isomers. | mdpi.com |

| Nickel / NHC ligand | C2 | Effective for N-alkyl/benzyl substituted indoles. | mdpi.com |

Exploration of Unconventional Reactivity and Transformative Potential

Beyond its traditional role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, researchers are exploring the unconventional reactivity of indolylboronic acids to unlock new synthetic transformations. nih.gov This involves using the boronic acid moiety not just as a passive component for C-C bond formation but as an active participant in more complex reaction cascades.

One such area is the direct allylboration of indoles. rsc.org Studies have shown that allylboronic acids can react directly with indoles without the need for additional additives, creating adjacent quaternary and tertiary stereocenters with high selectivity. rsc.org This type of reaction showcases the ability of the indole nucleus to react with boronic acid reagents in non-traditional ways, opening avenues for the synthesis of complex polycyclic structures. rsc.org

Furthermore, indolylboronic acids are being used in domino reactions to construct intricate molecular architectures in a single pot. For example, a one-pot procedure involving the reaction of an indole-2-carboxaldehyde with a substituted boronic acid can lead to the formation of carbazoles through a sequence of allylation, elimination, and 6π-electrocyclization. nih.gov This demonstrates the transformative potential of using simple, functionalized indole and boronic acid precursors to build significantly more complex heterocyclic systems. The development of such cascade reactions is a key goal for improving synthetic efficiency.

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The translation of synthetic routes from laboratory scale to industrial production presents significant challenges, particularly for reactions involving hazardous reagents or unstable intermediates. Flow chemistry, or continuous processing, is emerging as a powerful technology to address these issues, and its application to the synthesis of boronic acids is a promising research direction. organic-chemistry.orgsci-hub.se

The synthesis of aryl boronic acids often involves organolithium intermediates generated through lithium-halogen exchange, a reaction that is typically performed at very low temperatures in batch processes to control its high reactivity. nih.govrsc.org Flow chemistry offers a superior alternative by enabling precise temperature control, rapid mixing, and short reaction times, which can suppress side reactions. organic-chemistry.orgnih.gov Researchers have developed simple continuous flow setups that can synthesize boronic acids on a multigram scale with reaction times of less than a second and remarkable throughputs of up to 60 g/h. organic-chemistry.org This approach is not only safer and more efficient but also highly scalable, eliminating the need to redevelop processes when moving from medicinal chemistry to larger-scale studies. organic-chemistry.org

While direct examples for this compound are still emerging, the successful application of flow chemistry to the multistep synthesis of complex indole derivatives like 2-(1H-indol-3-yl)thiazoles demonstrates the viability of this technology for the broader class of indole-containing molecules. sci-hub.senih.gov This suggests a clear path forward for the scalable, safe, and efficient production of this compound.

Advanced Computational Design and Prediction of Reactivity and Selectivity

Modern organic synthesis is increasingly supported by computational chemistry, which provides powerful tools to understand reaction mechanisms, predict outcomes, and design better catalysts and substrates. For a molecule like this compound, with multiple potential reaction sites, computational methods are invaluable for predicting reactivity and selectivity.

Computational studies, particularly using Density Functional Theory (DFT), are crucial for understanding the intricacies of catalytic cycles, such as the Suzuki-Miyaura reaction. rsc.org These models help rationalize the role of bases, ligands, and solvents in the transmetalation step, which is often rate-determining. rsc.org For substituted heterocycles, computational analysis can predict the most likely site of cross-coupling by evaluating parameters like bond dissociation energies of the various C-Cl or C-H bonds. researchgate.netacs.org For instance, the regioselectivity in the coupling of polychlorinated aromatics can be rationalized by comparing the bond dissociation energies at different carbon positions. acs.org

This predictive power allows chemists to design experiments more intelligently, avoiding trial-and-error approaches. By modeling the electronic properties (e.g., charge distribution) of the 4-chloroindole (B13527) ring system, researchers can anticipate how the chloro and boronic acid groups will influence the reactivity of other positions on the molecule in various reactions. researchgate.net As computational methods become more accurate and accessible, they will play an increasingly integral role in designing synthetic routes and catalysts tailored for specific targets like this compound. nih.gov

Synergistic Applications in Multi-component Reactions and Complex Library Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of modern medicinal chemistry for their efficiency and atom economy. researchgate.netresearchgate.net this compound is an ideal building block for MCRs due to its bifunctional nature, possessing both an indole core and a versatile boronic acid handle.

The indole moiety can participate in a variety of MCRs, including Pictet-Spengler and Ugi reactions, while the boronic acid is a key component in Petasis and Suzuki-Miyaura-type MCRs. researchgate.netfrontiersin.org This dual reactivity allows for the rapid generation of diverse and complex molecular libraries. For example, arylboronic acids are used in palladium-catalyzed three-component reactions with glyoxylic acid and sulfonamides to produce α-arylglycine derivatives, a privileged scaffold in many pharmaceuticals. frontiersin.org

The combination of the indole scaffold with the boronic acid functionality in a single molecule opens up possibilities for novel MCRs and domino reaction sequences. This allows for the efficient synthesis of libraries of complex, drug-like small molecules for high-throughput screening. nih.gov The development of solid-phase syntheses, where indoles are anchored to a resin and subsequently functionalized via palladium-catalyzed reactions (including Suzuki couplings with boronic acids), further enhances the ability to generate large and diverse chemical libraries for drug discovery programs. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions Utilizing Indole or Boronic Acid Scaffolds

| Reaction Name | Components | Resulting Scaffold | Source(s) |

|---|---|---|---|

| Petasis Reaction | Amine, Aldehyde/Ketone, Vinyl- or Aryl-boronic acid | Substituted amines | frontiersin.org |

| Ugi-Pictet-Spengler | Indole, Carbonyl, Isocyanide, Azide | Tetracyclic tetrazoles | researchgate.net |

| GBB Reaction | Aldehyde, Amine, Isocyanide | Imidazo[1,2-a]pyridines | beilstein-journals.org |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-Chloro-1H-indole-2-boronic acid, and what experimental conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid's reactivity with halogenated aromatic partners. Key steps include:

-

Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., THF/H₂O).

-

Maintaining anhydrous conditions to prevent boronic acid degradation.

-

Reaction monitoring via TLC or LC-MS to optimize coupling efficiency.

- Critical Considerations :

-

Purification via column chromatography or recrystallization to remove residual catalysts.

-

Control of stoichiometry to minimize side reactions, such as protodeboronation .

Reaction Parameter Typical Conditions Catalyst Pd(PPh₃)₄ (1-5 mol%) Base Na₂CO₃ or K₂CO₃ Solvent THF/H₂O (3:1) Temperature 80–100°C (reflux) Reaction Time 12–24 hours

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis, as boronic acids are moisture-sensitive .

- Handling : Use anhydrous solvents (e.g., dry THF) during reactions. Pre-dry glassware and employ Schlenk techniques for air-sensitive steps.

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons and boronic acid functionality (δ ~7-8 ppm for indole protons; δ ~30 ppm for boron in ¹¹B NMR).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻).

- X-ray Crystallography : Use SHELX software for structure refinement. Key steps include:

- Data collection at low temperature (100 K) to reduce thermal motion.

- Iterative refinement of positional and displacement parameters .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this compound in complex substrates?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance electron-deficient coupling partners.

- Solvent Optimization : Use DMF or DME for sterically hindered substrates.

- Microwave Assistance : Reduce reaction time (1–2 hours) while maintaining yields >80% .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Validation : Cross-validate using SHELXL refinement (e.g., R-factor <5%) and PLATON checks for missed symmetry or twinning.

- Controlled Experiments : Reproduce crystal growth under varied conditions (e.g., solvent polarity, temperature gradients) to isolate polymorphic effects .

Q. What are the methodological approaches to derivatize this compound for drug discovery applications?

- Methodological Answer :

-

Functionalization Strategies :

-

Introduce sulfonyl or acyl groups via nucleophilic substitution at the indole C-3 position.

-

Employ Mitsunobu reactions to attach heterocyclic moieties (e.g., triazoles).

-

Biological Screening : Use SPR (Surface Plasmon Resonance) or fluorescence polarization assays to assess target binding affinity .

Derivatization Pathway Reagents/Conditions Application Suzuki Coupling Aryl halides, Pd catalyst Biaryl scaffolds for kinase inhibitors Amidation EDCI/HOBt, amines Prodrug synthesis Click Chemistry Cu(I), azides Radiolabeled tracers

Q. How does the electronic nature of this compound influence its reactivity in boronate ester formation?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group at C-4 enhances boronic acid's Lewis acidity, facilitating esterification with diols (e.g., saccharides).

- Experimental Design :

- Titrate with glucose analogs in buffered solutions (pH 7.4) and monitor via ¹¹B NMR or fluorescence quenching.

- Compare kinetics with non-chlorinated analogs to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.